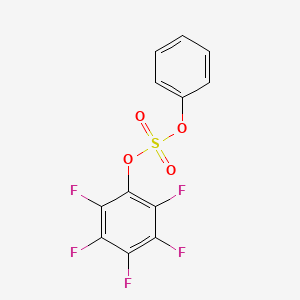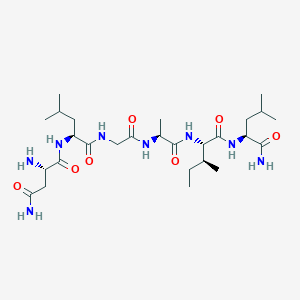![molecular formula C14H26O2Si B14215864 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one CAS No. 832743-72-3](/img/structure/B14215864.png)
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxyl group, a trimethylsilyl group, and a conjugated diene system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Diene System: The initial step involves the formation of the conjugated diene system through a series of elimination reactions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene system can be reduced to form a saturated compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of 6-oxo-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one.
Reduction: Formation of 6-hydroxy-8-[(trimethylsilyl)methyl]decane-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
作用机制
The mechanism of action of 6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the conjugated diene system play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in π-π interactions, influencing its biological activity and chemical behavior.
相似化合物的比较
Similar Compounds
6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one: Similar in structure but with variations in functional groups.
8-[(Trimethylsilyl)methyl]deca-8,9-dien-2-one: Lacks the hydroxyl group.
6-Hydroxy-8-deca-8,9-dien-2-one: Lacks the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
832743-72-3 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
InChI |
InChI=1S/C14H26O2Si/c1-6-13(11-17(3,4)5)10-14(16)9-7-8-12(2)15/h14,16H,1,7-11H2,2-5H3 |
InChI 键 |
QOYOOZPICZVFJF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC(CC(=C=C)C[Si](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene](/img/structure/B14215793.png)
![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)



![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)

phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

